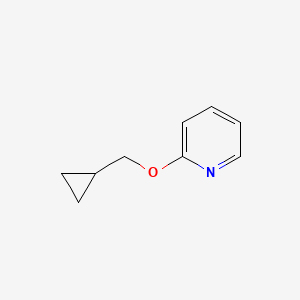

2-(Cyclopropylmethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Vilsmeier-Haack reaction is used to synthesize highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes, suggesting that cyclopropane derivatives can be precursors in pyridine synthesis . Additionally, palladium-catalyzed cascade reactions are employed to construct benzofuro[2,3-c]pyridine skeletons, indicating the versatility of palladium in facilitating complex pyridine syntheses .

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was elucidated, showing coplanarity between the pyrazole, pyridine, and pyran rings . Similarly, the molecular structures of cycloplatinated 2-pyridylmetallocenes were determined, revealing significant intermolecular interactions .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including cyclopropanation, which involves the formation of cyclopropane rings . The synthesis of pyrido[1,2-a]pyrimidines from 2-arylmethylidene-3-fluoroalkyl-oxopropionates involves cyclocondensation, demonstrating the reactivity of the pyridine ring . Additionally, the transformation of 2-ethoxycarbonyl-3-isothiocyanatopyridine into various derivatives showcases the chemical versatility of pyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine exhibit luminescence, which is a physical property that can be exploited in applications such as fluorescence . The crystal packing and hydrogen bonding interactions in the crystal structure of a pyrazolo[3,4-b]pyridine derivative also affect its physical properties .

科学的研究の応用

Magnetic and Optical Properties : A study by Alexandropoulos et al. (2011) revealed the development of a new family of Ln(III)(9) clusters using 2-(hydroxymethyl)pyridine. These clusters exhibit dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior and the Eu(III) analogue displaying intense red photoluminescence.

Environmental Applications : Research on the degradation mechanism of pyridine in drinking water was conducted by Li et al. (2017). They developed a dielectric barrier discharge (DBD) system to remove pyridine from drinking water, investigating the influence of various active species on the degradation rate.

Synthesis and Biological Evaluation : A study by Rusnac et al. (2020) focused on the unexpected products of the condensation reaction between 2-acetylpyridine and 2-formylpyridine. The synthesized compounds were tested for antimicrobial and antioxidant activity, revealing moderate antifungal activity.

Luminescent Properties and Application : Xu et al. (2014) synthesized cyclopalladated 2-(4-bromophenyl)pyridine complexes and cyclometalated iridium(iii) complexes. These complexes exhibit luminescence and have potential applications in coupling reactions.

Versatile Terpyridine Analogues : The synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine were reviewed by Halcrow (2005). These compounds have been used as ligands in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions.

Electronic Structure and Vibrational Studies : A comprehensive theoretical and experimental study on the vibrational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine was conducted by Arjunan et al. (2012). They analyzed molecular electrostatic surface potential, total electron density distribution, and frontier molecular orbitals.

Antimicrobial Activities and DNA Interactions : Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives by spectroscopy techniques and DFT calculations. They screened these compounds for antibacterial and antifungal activities and analyzed their DNA interactions.

Safety and Hazards

特性

IUPAC Name |

2-(cyclopropylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQFNACKXZLVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)

![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)

![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)